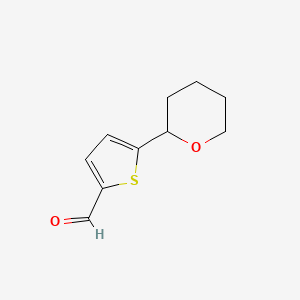

5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde

描述

Chemical Identity and Nomenclature

5-(Tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C₁₀H₁₂O₂S and a molecular weight of 196.27 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 915922-93-9, which serves as its unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry systematic name for this compound follows established nomenclature conventions for complex heterocyclic systems, where the tetrahydropyran substituent is positioned at the 5-position of the thiophene ring, and the aldehyde functional group occupies the 2-position of the thiophene core.

The compound is known by several synonymous names in the scientific literature, including 5-(oxan-2-yl)thiophene-2-carbaldehyde, which utilizes the oxane nomenclature for the tetrahydropyran ring system. Additional identifiers include the Molecular Design Limited number MFCD08059923, which is commonly used in chemical inventory systems and procurement processes. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as C1CCOC(C1)C2=CC=C(S2)C=O, which provides a linear encoding of its molecular structure.

The molecular architecture of 5-(Tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde features several distinct structural elements that contribute to its unique chemical properties. The thiophene ring system provides an aromatic five-membered heterocycle containing sulfur, while the tetrahydropyran moiety contributes a saturated six-membered oxygen-containing ring. The aldehyde functional group at the 2-position of the thiophene ring introduces significant reactivity and serves as a key site for chemical transformations and synthetic elaborations.

Historical Context in Heterocyclic Chemistry

The development of compounds containing both thiophene and pyran structural elements represents a significant evolution in heterocyclic chemistry, building upon decades of research into these individual ring systems. Thiophene itself was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, when he observed that isatin forms a blue dye upon mixing with sulfuric acid and crude benzene. This discovery marked the beginning of systematic investigations into five-membered sulfur-containing heterocycles and their unique chemical properties. The historical significance of thiophene discovery lies not only in its identification but also in the recognition that heterocyclic compounds could exhibit aromatic character similar to benzene while possessing distinct reactivity patterns.

Pyran chemistry has a similarly rich historical foundation, with the parent pyran molecule existing in two isomeric forms: 2H-pyran and 4H-pyran, which differ in the location of their double bonds. The 4H-pyran isomer was first isolated and characterized in 1962 through pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran, though it was found to be highly unstable, particularly in the presence of air. The tetrahydropyran derivative, which represents the saturated form of the pyran ring, has found extensive application in organic synthesis as a protecting group for alcohols and as a structural component in carbohydrate chemistry.

The convergence of thiophene and pyran chemistry into hybrid systems represents a more recent development in heterocyclic research, driven by the recognition that combining different heterocyclic motifs can lead to compounds with novel properties and enhanced synthetic utility. Research conducted in the early 21st century has demonstrated that thiophene-pyran hybrid systems can exhibit unique optical and electronic properties, making them valuable for applications in materials science and organic electronics. The synthesis and characterization of 5-(Tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde fits within this broader context of heterocyclic hybrid development, representing an important milestone in the systematic exploration of mixed heterocyclic architectures.

The preparation methods for thiophene-2-aldehydes have been extensively studied since the mid-20th century, with significant contributions from patent literature describing improved synthetic approaches. These methodologies typically involve the acylation of thiophene compounds using reagents such as N-methylformanilide and phosphorus oxychloride under carefully controlled temperature conditions. The development of efficient synthetic routes to thiophene aldehydes has been crucial for enabling the preparation of more complex derivatives, including hybrid systems that incorporate additional heterocyclic components.

Structural Significance of Thiophene-Pyran Hybrid Systems

The structural architecture of 5-(Tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde embodies several fundamental principles of heterocyclic chemistry that contribute to its unique properties and potential applications. The thiophene ring system functions as an aromatic five-membered heterocycle with significant electron-donating capacity due to the sulfur heteroatom. This aromatic character is evidenced by the compound's extensive substitution reactions and its stability under various chemical conditions. The electron-rich nature of the thiophene ring makes it particularly susceptible to electrophilic aromatic substitution reactions, with preferred substitution occurring at the 2-position, which is consistent with the aldehyde placement in this compound.

The tetrahydropyran component contributes a saturated six-membered ring system that provides structural rigidity and influences the overall conformational preferences of the molecule. The oxygen heteroatom in the tetrahydropyran ring can participate in hydrogen bonding interactions and coordinate with metal centers, potentially influencing the compound's solubility properties and reactivity patterns. The saturated nature of the tetrahydropyran ring contrasts with the aromatic thiophene system, creating an interesting interplay between different electronic environments within the same molecule.

Recent research has demonstrated that compounds containing fused thiophene and pyran units can exhibit remarkable electronic properties, with applications in organic electronics and materials science. Studies have shown that rigid and planar conjugated molecules incorporating both thiophene and pyran motifs display high Highest Occupied Molecular Orbital energy levels and can be oxidized to form radical cations with absorption extending into the near-infrared region. These findings suggest that hybrid thiophene-pyran systems may possess unique photophysical properties that could be exploited in various technological applications.

The aldehyde functional group at the 2-position of the thiophene ring introduces additional structural complexity and reactivity to the hybrid system. Aldehydes are known to be versatile electrophilic centers that can participate in a wide range of chemical transformations, including nucleophilic additions, condensation reactions, and oxidation-reduction processes. The presence of the aldehyde group in 5-(Tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde provides multiple synthetic handles for further chemical elaboration and the construction of more complex molecular architectures.

| Structural Feature | Chemical Significance | Impact on Properties |

|---|---|---|

| Thiophene Ring | Aromatic five-membered heterocycle | Provides electron-rich aromatic character and reactivity towards electrophiles |

| Tetrahydropyran Ring | Saturated six-membered oxygen heterocycle | Contributes structural rigidity and hydrogen bonding capability |

| Aldehyde Group | Electrophilic carbonyl functionality | Enables diverse chemical transformations and synthetic elaborations |

| Hybrid Architecture | Combination of aromatic and saturated systems | Creates unique electronic environment and conformational preferences |

The conformational analysis of thiophene-pyran hybrid systems reveals important insights into their three-dimensional structures and potential intermolecular interactions. Crystallographic studies of related compounds have shown that molecules containing both thiophene and pyran units can adopt specific conformations that facilitate π-π stacking interactions and other non-covalent associations. These structural features may contribute to the solid-state packing arrangements and influence bulk material properties such as melting points, solubility characteristics, and optical behavior.

属性

IUPAC Name |

5-(oxan-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h4-5,7,9H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFLKYMBWVBWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672408 | |

| Record name | 5-(Oxan-2-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-93-9 | |

| Record name | 5-(Oxan-2-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Palladium-Catalyzed Cross-Coupling Reactions

One of the most documented approaches involves palladium-catalyzed coupling reactions, particularly Suzuki-Miyaura type cross-couplings, to install the tetrahydro-2H-pyran-2-yl substituent on a thiophene derivative bearing an aldehyde group.

-

- Starting materials include 5-bromo-2-methyl-1H-indole derivatives or boronic esters of tetrahydro-2H-pyran-2-yl-substituted heterocycles.

- Catalysts such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane complex (PdCl2(dppf)·CH2Cl2) are used.

- Bases like potassium carbonate or cesium carbonate facilitate the reaction.

- Solvents include mixtures of water and N,N-dimethylformamide (DMF) or 1,4-dioxane.

- Reaction conditions typically involve heating at 45–80 °C under inert atmosphere (argon) for 4 to 16 hours.

- Work-up involves filtration, extraction, drying over anhydrous sodium sulfate, and purification by silica gel chromatography.

| Parameter | Details |

|---|---|

| Catalyst | PdCl2(dppf)·CH2Cl2 |

| Base | K2CO3 or Cs2CO3 |

| Solvent | DMF/H2O or 1,4-dioxane/H2O |

| Temperature | 45–80 °C |

| Reaction Time | 4–16 hours |

| Atmosphere | Argon (inert) |

| Purification | Silica gel column chromatography |

| Yield | ~30% (varies depending on substrate) |

| Purity (LCMS) | ~93–94% |

Formylation of Thiophene Derivatives

The aldehyde group at the 2-position can be introduced or preserved by formylation reactions of thiophene derivatives. Although direct literature on formylation of 5-(tetrahydro-2H-pyran-2-yl)thiophene is limited, related methods for 2-thiophenecarboxaldehyde synthesis provide insight:

-

- Use of triphosgene and N,N-dimethylformamide (DMF) as reagents.

- Reaction involves controlled warming and stirring.

- Extraction and purification steps include neutralization, washing, drying, and distillation.

-

- Triphosgene offers a safer alternative to phosgene.

- The method is scalable and yields pure aldehyde products.

Comparative Summary of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Catalysts | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Installation of tetrahydropyranyl group | Pd-catalyzed cross-coupling (Suzuki) | PdCl2(dppf)·CH2Cl2, K2CO3/Cs2CO3 | 45–80 °C, 4–16 h, inert atmosphere | ~30% yield, ~93% purity | Requires boronic ester or halide precursors |

| Formylation of thiophene ring | Triphosgene/DMF formylation | Triphosgene, DMF | Controlled warming, stirring | High purity aldehyde | Adaptable for substituted thiophenes |

Research Findings and Notes

- The palladium-catalyzed cross-coupling method is well-established for introducing the tetrahydro-2H-pyran-2-yl group onto heteroaromatic rings, providing moderate yields and high purity when optimized.

- Formylation using triphosgene and DMF is a reliable approach to obtain thiophene-2-carbaldehyde derivatives and can be adapted for substituted thiophenes such as 5-(tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde.

- Purification by silica gel chromatography is essential to achieve analytical-grade purity suitable for pharmaceutical or material science applications.

- Reaction conditions require inert atmosphere to prevent catalyst degradation and side reactions.

化学反应分析

Types of Reactions:

Oxidation: The aldehyde group in 5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products Formed:

Oxidation: 5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carboxylic acid.

Reduction: 5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

科学研究应用

The compound 5-(Tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde (CAS Number: 915922-93-9) is a synthetic organic molecule with diverse applications in scientific research. Its unique structure, characterized by a thiophene ring and a tetrahydro-pyran moiety, lends itself to various fields including medicinal chemistry, materials science, and organic synthesis. This article will explore its applications in these domains, supported by data tables and case studies.

Medicinal Chemistry

5-(Tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde has shown promise in medicinal chemistry due to its potential biological activities. Research indicates that derivatives of this compound can exhibit anti-inflammatory and anti-cancer properties.

Case Study:

A study explored the synthesis of various derivatives of this compound and their effects on cancer cell lines. The results demonstrated that certain modifications to the thiophene ring enhanced cytotoxicity against specific cancer types, suggesting pathways for drug development.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of complex molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic additions and cycloadditions.

Data Table: Synthetic Reactions Involving 5-(Tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Nucleophilic Addition | Aqueous base, room temperature | Alcohol derivatives |

| Cycloaddition | Heat, presence of catalyst | Cyclic compounds |

| Oxidation | Oxidizing agent (e.g., KMnO4) | Carboxylic acids |

Materials Science

In materials science, 5-(Tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde is being investigated for its potential use in organic electronics and photovoltaic devices. The compound's electronic properties can be tailored through structural modifications.

Case Study:

Research has demonstrated that incorporating this compound into polymer blends enhances conductivity and stability in organic solar cells. The findings suggest that optimizing the blend ratios could lead to improved energy conversion efficiencies.

作用机制

The mechanism of action of 5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

相似化合物的比较

Key Properties :

- Molecular Formula : C₁₀H₁₂O₂S

- Molecular Weight : 196.26 g/mol (calculated).

- Functional Groups : Aldehyde (-CHO), thiophene, and tetrahydropyran.

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their modifications:

Physicochemical Properties

- Solubility: The THP group in the target compound likely improves solubility in polar solvents compared to non-polar derivatives like DPAPTA or methylthiophene analogs .

- Thermal Stability : Brominated analogs (e.g., Compound 3 ) exhibit higher melting points (124–126°C) due to increased molecular rigidity, whereas DPAPTA and ethylhexylthio derivatives are lower-melting solids or liquids.

- Electronic Effects : The electron-donating THP group may reduce electrophilicity at the aldehyde compared to electron-withdrawing substituents (e.g., nitro groups in antileishmanial thiadiazoles ).

生物活性

5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde, with the chemical formula C₁₀H₁₂O₂S and CAS number 915922-93-9, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by case studies and research findings.

The compound is characterized by the presence of a thiophene ring fused with a tetrahydropyran moiety, which contributes to its unique biological properties. Its molecular weight is approximately 196.26 g/mol, making it a relatively small organic molecule suitable for various biological interactions.

Antimicrobial Activity

Recent studies have indicated that 5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde exhibits significant antimicrobial properties. For instance, compounds similar to this structure have shown broad-spectrum activity against various bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 2.50 to 20 µg/mL, demonstrating their effectiveness as potential antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. Studies have reported substantial radical scavenging activities, with DPPH scavenging percentages exceeding 85%. This suggests that the compound may play a role in mitigating oxidative stress, which is linked to various diseases .

| Compound | DPPH Scavenging (%) | Reference |

|---|---|---|

| 5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde | 88.56 | |

| Similar derivatives | 84.16 - 90.52 |

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. Compounds derived from similar structures have been tested against various cancer cell lines, revealing IC50 values that indicate effective cytotoxicity. For example, some derivatives demonstrated IC50 values less than 30 µM against human melanoma and glioblastoma cell lines .

Case Studies

- Antimicrobial Efficacy : A study published in MDPI highlighted the synthesis of related compounds that exhibited potent antibacterial effects against Pseudomonas aeruginosa, with inhibition zone diameters reaching up to 21 mm .

- Antioxidant Properties : Research conducted on derivatives showed that they could stabilize human red blood cell membranes at high percentages (up to 99%), indicating strong anti-inflammatory and antioxidant capabilities .

- Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives of the compound had significant cytotoxic effects on cancer cells, with mechanisms likely involving apoptosis induction and cell cycle arrest .

常见问题

Q. Basic

- ¹H/¹³C NMR : Distinct signals for the aldehyde proton (δ 9.8–10.0 ppm) and tetrahydropyran oxygen-bearing carbons (δ 60–100 ppm) confirm regiochemistry .

- IR Spectroscopy : A strong absorption band at ~1670 cm⁻¹ corresponds to the aldehyde C=O stretch .

- X-ray Crystallography : Resolves hydrogen-bonding interactions and supramolecular packing, as seen in related thiophene-carbaldehyde derivatives .

How does the tetrahydropyran ring influence the compound’s reactivity?

Advanced

The tetrahydropyran (THP) ring:

- Steric Effects : Hinders nucleophilic attack at the aldehyde group, requiring optimized conditions for reactions like aldol condensation .

- Electronic Effects : The electron-donating oxygen in THP stabilizes adjacent carbocations, facilitating acid-catalyzed ring-opening reactions .

- Protection Strategy : THP acts as a protecting group for alcohols, enabling selective functionalization of the thiophene ring .

What challenges arise in achieving high yields during aldol condensation?

Q. Advanced

- Competitive Side Reactions : Enolization of the aldehyde can dominate under basic conditions, reducing electrophilicity. Using mild bases (e.g., t-BuOK) in THF at 0°C minimizes this .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote decomposition. Balancing solvent choice with temperature is critical .

- Catalyst Optimization : Pd-based catalysts require precise stoichiometry; excess ligand (PPh₃) or base (K₂CO₃) leads to byproducts .

How is this compound utilized in pharmaceutical intermediate synthesis?

Q. Methodological

- Anthelmintic Agents : The aldehyde group reacts with amines to form Schiff bases, a key step in synthesizing pyrantel analogs .

- Anticancer Scaffolds : Cross-coupling with carbazole or diphenylamino groups produces π-conjugated systems for photodynamic therapy research .

- Polymer Precursors : Thiophene aldehydes are polymerized into conductive materials for organic electronics .

How to resolve contradictions in reported reaction yields?

Q. Data Analysis

- Reproducibility : Variations in yields (e.g., 80% vs. 50% for similar steps) often stem from differences in reagent purity, solvent dryness, or inert atmosphere quality .

- Scale Effects : Milligram-scale reactions may underperform compared to gram-scale due to heat/mass transfer limitations .

- Analytical Validation : Use LC-MS or in situ NMR to monitor reaction progress and identify side products early .

Are computational methods used to predict this compound’s properties?

Q. Advanced

- Retrosynthesis Tools : AI models (e.g., Template_relevance Reaxys) propose synthetic routes by mining reaction databases .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic applications .

- Molecular Dynamics : Simulate solubility and aggregation behavior in different solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。